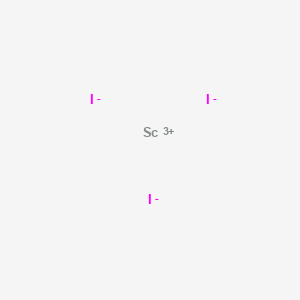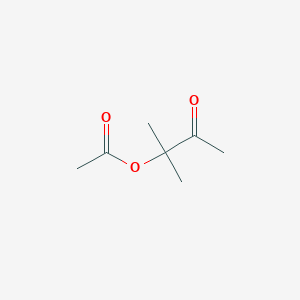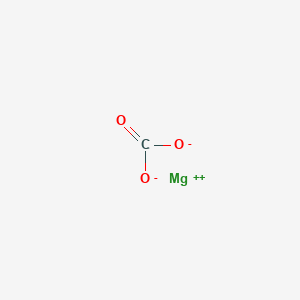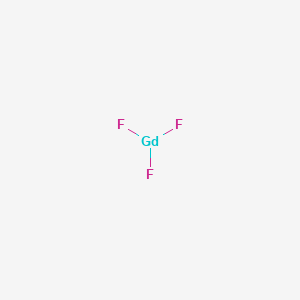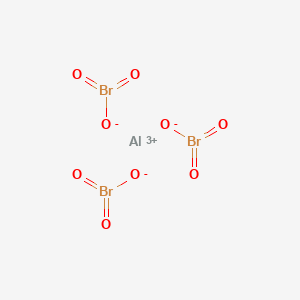
Hexaaquaaluminum(III) bromate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexaaquaaluminum(III) bromate is a chemical compound that is widely used in scientific research. It is a coordination complex that contains six water molecules and one bromate ion bound to an aluminum ion. The compound is known for its unique properties, which make it an excellent candidate for various applications in the field of chemistry and biology.
Aplicaciones Científicas De Investigación
Hexaaquaaluminum(III) bromate has many applications in scientific research. It is commonly used as a catalyst in various chemical reactions, including oxidation and reduction reactions. It is also used in the preparation of other coordination complexes and inorganic compounds. In addition, hexaaquaaluminum(III) bromate has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of hexaaquaaluminum(III) bromate is not fully understood. However, it is believed that the compound works by interacting with the target molecules or cells, leading to the inhibition of their activity. This inhibition can occur through various mechanisms, including the disruption of enzyme activity or the alteration of the cell membrane.
Efectos Bioquímicos Y Fisiológicos
Hexaaquaaluminum(III) bromate has been shown to have various biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. In addition, hexaaquaaluminum(III) bromate has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of hexaaquaaluminum(III) bromate is its ease of synthesis. The compound can be synthesized in a laboratory setting using relatively simple procedures. In addition, hexaaquaaluminum(III) bromate is stable and can be stored for long periods without significant degradation. However, one of the main limitations of hexaaquaaluminum(III) bromate is its toxicity. The compound can be toxic if ingested or inhaled, and precautions should be taken when handling it.
Direcciones Futuras
There are many potential future directions for the use of hexaaquaaluminum(III) bromate in scientific research. One area of interest is the development of new antimicrobial agents based on the compound's antimicrobial properties. In addition, hexaaquaaluminum(III) bromate could be used in the development of new anti-inflammatory drugs. Another potential area of research is the use of hexaaquaaluminum(III) bromate in the development of new catalysts for various chemical reactions.
Conclusion:
In conclusion, hexaaquaaluminum(III) bromate is a coordination complex that has many applications in scientific research. The compound is easy to synthesize and has many potential uses, including the development of new antimicrobial agents and anti-inflammatory drugs. However, precautions should be taken when handling the compound due to its toxicity. Further research is needed to fully understand the mechanism of action of hexaaquaaluminum(III) bromate and its potential applications in scientific research.
Métodos De Síntesis
Hexaaquaaluminum(III) bromate can be synthesized through the reaction of aluminum sulfate with sodium bromate in the presence of water. The reaction results in the formation of hexaaquaaluminum(III) bromate as a white crystalline solid. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Propiedades
Número CAS |
11126-81-1 |
|---|---|
Nombre del producto |
Hexaaquaaluminum(III) bromate |
Fórmula molecular |
AlBr3O9 |
Peso molecular |
410.69 g/mol |
Nombre IUPAC |
aluminum;tribromate |
InChI |
InChI=1S/Al.3BrHO3/c;3*2-1(3)4/h;3*(H,2,3,4)/q+3;;;/p-3 |
Clave InChI |
WPAPFUDMJMTAQF-UHFFFAOYSA-K |
SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Al+3] |
SMILES canónico |
[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Al+3] |
Otros números CAS |
11126-81-1 |
Sinónimos |
aluminum bromate hexaaquaaluminum(III) bromate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



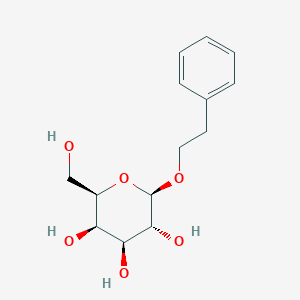
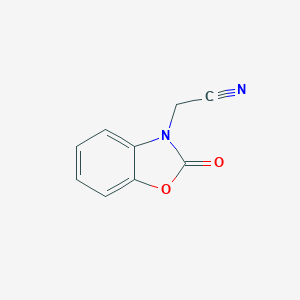
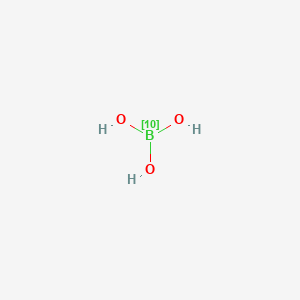
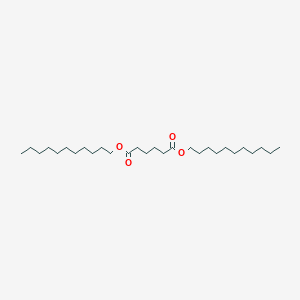
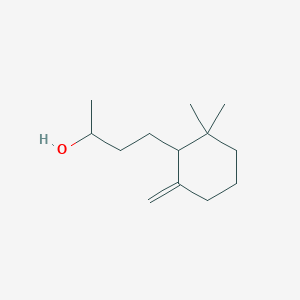
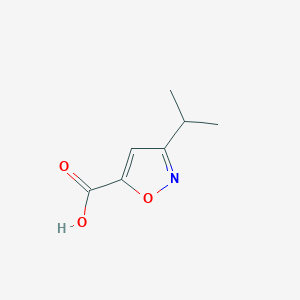
![Thieno[2,3-d]pyrimidin-4-amine](/img/structure/B81154.png)
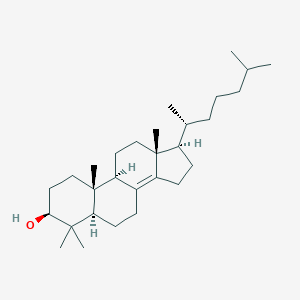
![N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide](/img/structure/B81158.png)

